2-Chloro-4-(naphthalen-2-yl)quinazoline
Overview
Description
2-Chloro-4-(naphthalen-2-yl)quinazoline is an organic compound with the molecular formula C18H11ClN2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(naphthalen-2-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with naphthalene derivatives. One common method includes the use of triethylamine as a base and tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere at temperatures ranging from 50°C to 70°C. After the reaction, the product is purified through recrystallization using dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically stored under an inert atmosphere at temperatures between 2°C and 8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(naphthalen-2-yl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-4-(naphthalen-2-yl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(naphthalen-2-yl)quinazoline involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(phenyl)quinazoline
- 2-Chloro-4-(pyridin-2-yl)quinazoline
- 2-Chloro-4-(thiophen-2-yl)quinazoline
Uniqueness
2-Chloro-4-(naphthalen-2-yl)quinazoline is unique due to the presence of the naphthalene moiety, which can enhance its electronic properties and potential interactions with biological targets. This structural feature distinguishes it from other quinazoline derivatives and may contribute to its specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-chloro-4-naphthalen-2-ylquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2/c19-18-20-16-8-4-3-7-15(16)17(21-18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELILXBWWJSIMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC4=CC=CC=C43)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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